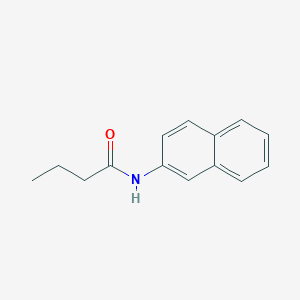

Butyramide, N-2-naphthyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butyramide, N-2-naphthyl- is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

The exact mass of the compound Butyramide, N-2-naphthyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butyramide, N-2-naphthyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyramide, N-2-naphthyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antipyretic and Anti-inflammatory Properties

Research indicates that derivatives of naphthalene, including butyramide, N-2-naphthyl-, exhibit significant antipyretic and anti-inflammatory activities. For instance, certain naphthalene derivatives have been documented to possess analgesic effects, making them potential candidates for pain relief medications .

Anticancer Activity

Recent studies have explored the anticancer properties of naphthalene derivatives. For example, compounds structurally related to butyramide have shown promising results in inhibiting the proliferation of various cancer cell lines and inducing apoptosis. These findings suggest that butyramide, N-2-naphthyl- could be developed as a lead compound in cancer therapy .

Synthesis of New Derivatives

Butyramide, N-2-naphthyl- serves as a precursor in the synthesis of more complex naphthalene derivatives. The ability to modify the naphthalene core allows for the exploration of new chemical entities with enhanced biological activities. For instance, researchers have synthesized various substituted naphthalene derivatives through reactions involving butyramide as a starting material .

Fragment-Based Drug Discovery

In the context of drug discovery, butyramide, N-2-naphthyl- can be utilized in fragment-based screening approaches. This method involves identifying small molecule fragments that bind to target proteins, which can then be optimized into more potent drugs. The structural characteristics of butyramide make it suitable for such applications due to its ability to interact with diverse biological targets .

Safety and Efficacy Assessments

Toxicological assessments are crucial for understanding the safety profile of compounds like butyramide, N-2-naphthyl-. Studies have indicated that while some naphthalene derivatives exhibit beneficial pharmacological effects, they may also pose certain risks depending on their chemical structure and dosage . This necessitates thorough evaluation before clinical application.

Data Tables

Case Studies

- Anticancer Activity : A study conducted on a series of naphthalene derivatives demonstrated that modifications to the butyramide structure resulted in compounds with enhanced anticancer properties. Specifically, one derivative showed an IC50 value significantly lower than that of traditional chemotherapeutics, indicating its potential as a more effective treatment option .

- Fragment-Based Screening : In a study utilizing fragment-based drug discovery techniques, researchers successfully identified several protein interactions involving butyramide derivatives, leading to the development of new ligands with improved efficacy against targeted proteins involved in disease pathways .

Propriétés

Numéro CAS |

69833-23-4 |

|---|---|

Formule moléculaire |

C14H15NO |

Poids moléculaire |

213.27 g/mol |

Nom IUPAC |

N-naphthalen-2-ylbutanamide |

InChI |

InChI=1S/C14H15NO/c1-2-5-14(16)15-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3,(H,15,16) |

Clé InChI |

ZAKNXUSPSUTULS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

SMILES canonique |

CCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Key on ui other cas no. |

69833-23-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.